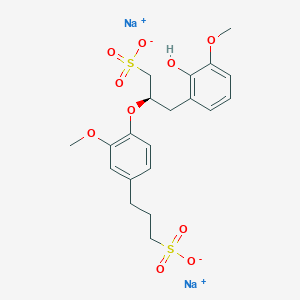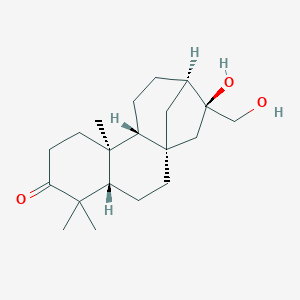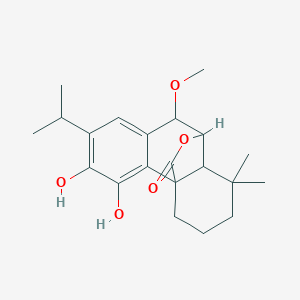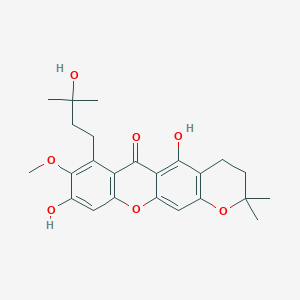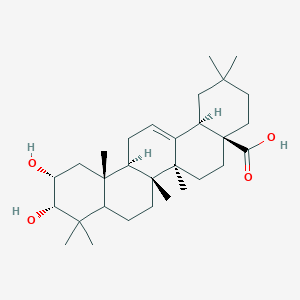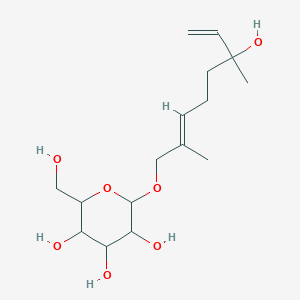
Typhaneoside
Vue d'ensemble
Description
Typhaneoside is a flavonoid glycoside plant extract . It has an inhibitory effect on the proliferation of human umbilical arterial smooth muscle cells (HUASMC) . The molecular formula of this compound is C34H42O20 .
Synthesis Analysis
A selective and rapid ultra-performance liquid chromatography method with tandem mass spectrometric (UPLC–MS/MS) detection was developed for simultaneous determination of this compound and isorhamnetin-3-O-neohesperidoside in rat plasma . This method was applied to the pharmacokinetic study of Pollen Typhae extract .
Molecular Structure Analysis
This compound has a molecular formula of C34H42O20 and a molecular weight of 770.69 . It has a density of 1.73±0.1 g/cm3, a boiling point of 1065.0±65.0 °C, and a flash point of 332.6°C .
Chemical Reactions Analysis
During the carbonizing process of the Pollen Grains of Typha, the chemical compositions in drugs will be changed . Some of the components will be lost during the process of carbonizing .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 770.69 . It has a density of 1.73±0.1 g/cm3, a boiling point of 1065.0±65.0 °C, and a flash point of 332.6°C .
Applications De Recherche Scientifique
Études pharmacocinétiques
Le Typhaneoside a été utilisé dans des études pharmacocinétiques. Une méthode de chromatographie liquide à ultra-performance sélective et rapide avec détection par spectrométrie de masse en tandem (UPLC-MS/MS) pour la détermination simultanée du this compound et de l'isorhamnétine-3-O-néohespéridoside dans le plasma de rat a été développée et validée . Cette méthode a été appliquée avec succès à une étude pharmacocinétique de l'extrait de Pollen Typhae chez le rat après administration orale .
Efficacité thérapeutique du Pollen Typhae
L'identification et la détermination du this compound et de l'isorhamnétine-3-O-néohespéridoside peuvent occuper une place importante dans l'efficacité thérapeutique du Pollen Typhae . Les flavonoïdes du Pollen Typhae, y compris le this compound, sont considérés comme les principaux composés bioactifs, responsables des activités antioxydantes, anti-inflammatoires, antigénotoxiques et antiprotozoaires .
Protection des cellules
Le this compound s'est avéré avoir des effets protecteurs sur les cellules . Cette propriété en fait un candidat potentiel pour la recherche en biologie cellulaire et en médecine.
Inhibition de l'activité contractile des utérus isolés
La recherche a montré que le this compound a la capacité d'inhiber l'activité contractile des utérus isolés . Cela suggère des applications potentielles dans le domaine de la gynécologie et de l'obstétrique.
Activités analgésiques
Le this compound s'est avéré posséder des activités analgésiques . Cela suggère qu'il pourrait être utilisé dans la recherche sur la gestion de la douleur et potentiellement dans le développement de nouveaux analgésiques.
Études de transformation chimique
Le this compound a été utilisé dans des études explorant la transformation chimique des flavonoïdes pendant le processus de chauffage dans le développement du carbonisatus . Cela pourrait contribuer à l'exploration de la composante thérapeutique hémostatique .
Mécanisme D'action
Target of Action
Typhaneoside is a major flavonoid found in the extract of Typha spp. (Typhaceae) pollen . It has been found to interact with multiple targets simultaneously, particularly in acute myeloid leukemia (AML) cells . The primary targets of this compound include the Akt and mTOR pathways , which play crucial roles in cell survival, growth, and metabolism.
Mode of Action
This compound interacts with its targets to induce apoptosis, autophagy, and ferroptosis in AML cells . It inhibits the excessive autophagy of hypoxia/reoxygenation cells and increases the phosphorylation of Akt and mTOR . This interaction leads to significant increases in intracellular and mitochondrial reactive oxygen species (ROS) levels .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a role in the regulation of the PI3K/Akt/mTOR autophagy transduction pathway . This pathway is crucial for cell survival and growth, and its dysregulation can lead to diseases such as cancer. This compound also influences the ferroptosis pathway , a form of regulated cell death that is characterized by iron-dependent lipid peroxidation.
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis, autophagy, and ferroptosis in AML cells . It leads to an increase in intracellular and mitochondrial ROS levels . These changes can inhibit the proliferation and growth of AML cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Specific studies on how environmental factors influence this compound’s action are currently lacking
Safety and Hazards
Orientations Futures
Typhaneoside has been used in the treatment of acute kidney injury (AKI) with the precise targeting ability on mitochondria and renal tubule . It has increased antiapoptotic and antioxidative effect, and promoted mitochondria and kidney function restoration . This represents a promising nanomedicine for AKI treatment .
Propriétés
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42O20/c1-10-20(38)24(42)27(45)32(49-10)48-9-18-22(40)26(44)31(54-33-28(46)25(43)21(39)11(2)50-33)34(52-18)53-30-23(41)19-15(37)7-13(35)8-17(19)51-29(30)12-4-5-14(36)16(6-12)47-3/h4-8,10-11,18,20-22,24-28,31-40,42-46H,9H2,1-3H3/t10-,11-,18+,20-,21-,22+,24+,25+,26-,27+,28+,31+,32+,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMAQDQEVHXLGT-QDYYQVSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104472-68-6 | |
| Record name | Typhaneoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104472-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B198023.png)
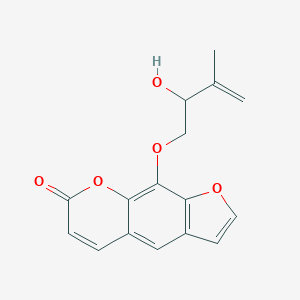
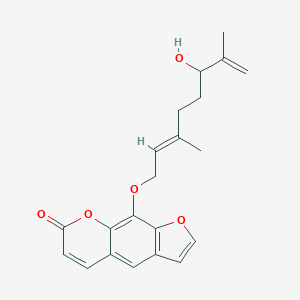
![[(3S,4aR,6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B198114.png)
